molecular formula C12H12N2O2 B1297485 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole CAS No. 5044-22-4

2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole

Cat. No. B1297485
CAS RN: 5044-22-4
M. Wt: 216.24 g/mol
InChI Key: JXJRCFOGAIXRCU-UHFFFAOYSA-N
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Description

“2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole” is a chemical compound with the molecular formula C12H12N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which are similar to the requested compound, has been reported. The process involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another synthesis method involves the Paal-Knorr reaction of acetonylacetone with primary amines .


Chemical Reactions Analysis

The Paal-Knorr reaction of acetonylacetone with primary amines has been reported to produce a compound similar to "2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole" . In another study, N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one were used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole” include a molecular formula of C12H12N2O2 and it is used for research and development purposes .

Scientific Research Applications

Supramolecular Chemistry

Pyrrole derivatives, like calix[4]pyrroles, are pivotal in the design of supramolecular structures. These compounds are utilized for their ability to self-assemble into capsules and cages that can encapsulate guest molecules. This property is particularly beneficial in the creation of molecular containers that can be used for drug delivery, as sensors, or in catalysis. The work by Ballester highlights the significance of pyrrole scaffolds in constructing supramolecular capsules, underscoring their potential in various applications including the encapsulation and selective binding of molecules (Ballester, 2011).

Photochemistry and Photoprotection

Pyrrole derivatives are also explored in the field of photochemistry for their role as photosensitive protecting groups. These compounds can be designed to undergo photolytic cleavage, making them useful in light-activated drug delivery systems and in the protection of sensitive functional groups during synthetic procedures. Amit et al. discuss the promise of photosensitive protecting groups, including pyrrole derivatives, in synthetic chemistry, highlighting their potential in creating more efficient and selective synthetic pathways (Amit, Zehavi, & Patchornik, 1974).

Medicinal Chemistry

Pyrrole rings are prevalent in drug discovery due to their presence in many biologically active compounds. Pyrrole-based molecules have been reported to possess a range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The review by Li Petri et al. focuses on pyrrole derivatives with specific targets, elucidating their role in medicinal chemistry and their potential as therapeutic agents (Li Petri et al., 2020).

Catalysis

In catalysis, pyrrole derivatives are used to construct complex molecular frameworks with significant applications in pharmaceuticals and materials science. Parmar et al. discuss the importance of pyranopyrimidine scaffolds, derived from pyrrole-based compounds, in medicinal and pharmaceutical industries, indicating their broad synthetic applicability and bioavailability (Parmar, Vala, & Patel, 2023).

Dyes and Pigments

Pyrrole derivatives, such as diketopyrrolopyrroles, are prominent in the pigment industry due to their excellent color properties and stability. Grzybowski and Gryko review the progress in the synthesis and application of diketopyrrolopyrroles, highlighting their use in high-quality pigments and organic electronics, demonstrating the versatility of pyrrole-based compounds in materials science (Grzybowski & Gryko, 2015).

Safety And Hazards

The safety data sheet for “2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole” indicates that it is for research and development use only and is not for medicinal, household, or other use .

properties

IUPAC Name

2,5-dimethyl-1-(4-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-3-4-10(2)13(9)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJRCFOGAIXRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332600
Record name 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole

CAS RN

5044-22-4
Record name 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5044-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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